molecular formula C13H10BrNO2S B2614821 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 450385-27-0

2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid

Cat. No.: B2614821
CAS No.: 450385-27-0
M. Wt: 324.19
InChI Key: GQTAALPMHBKVEJ-UHFFFAOYSA-N
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Description

2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H10BrNO2S It is a derivative of nicotinic acid, where the pyridine ring is substituted with a bromophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the reaction of 3-bromobenzyl chloride with 2-mercaptopyridine-3-carboxylic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptopyridine-3-carboxylic acid attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or modulators.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromophenylmethylsulfanyl group may play a crucial role in binding to these targets, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
  • 2-{[(3-Chlorophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
  • 2-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid

Uniqueness

2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2S/c14-10-4-1-3-9(7-10)8-18-12-11(13(16)17)5-2-6-15-12/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTAALPMHBKVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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